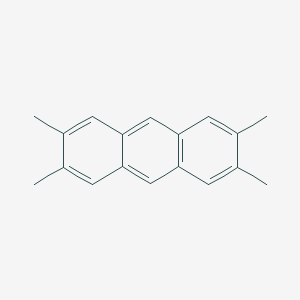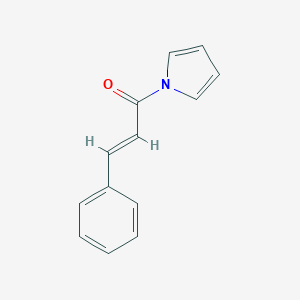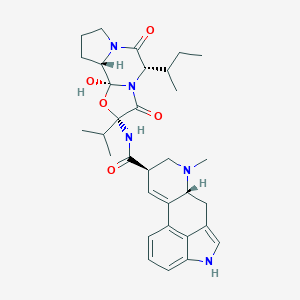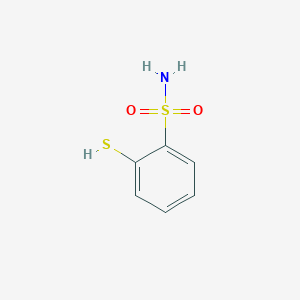
2-Sulfanylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylbenzenesulfonamide, also known as 2-mercaptobenzenesulfonamide, is a chemical compound used in various scientific research applications. It belongs to the class of sulfonamides and is widely used in the synthesis of other chemical compounds. In
Wirkmechanismus
The mechanism of action of 2-sulfanylbenzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemische Und Physiologische Effekte
2-Sulfanylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have an effect on the acid-base balance in the body, which can affect various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-sulfanylbenzenesulfonamide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research. One direction is the synthesis of new chemical compounds based on 2-sulfanylbenzenesulfonamide as a building block. Another direction is the investigation of its mechanism of action and its effects on various physiological processes. In addition, the development of new synthetic methods for the preparation of 2-sulfanylbenzenesulfonamide and its derivatives is an area of interest.
Conclusion:
In conclusion, 2-sulfanylbenzenesulfonamide is a useful chemical compound in scientific research. Its synthesis method is relatively simple, and it has various scientific research applications. Its mechanism of action and physiological effects are still being investigated. Although it has some limitations, it has several advantages that make it a valuable tool for scientific research. There are many future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research, and it will continue to be an important area of study.
Synthesemethoden
2-Sulfanylbenzenesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonamide with sodium sulfide. The reaction is carried out in a solvent such as water or ethanol at a temperature of around 50-60°C. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylbenzenesulfonamide is widely used in scientific research as a building block for the synthesis of various chemical compounds. It is used in the synthesis of sulfonamide-based drugs, dyes, and other organic compounds. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
135180-17-5 |
|---|---|
Produktname |
2-Sulfanylbenzenesulfonamide |
Molekularformel |
C6H7NO2S2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H7NO2S2/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H,(H2,7,8,9) |
InChI-Schlüssel |
AVGVXNKQACEGBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)S)S(=O)(=O)N |
Synonyme |
Benzenesulfonamide, 2-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



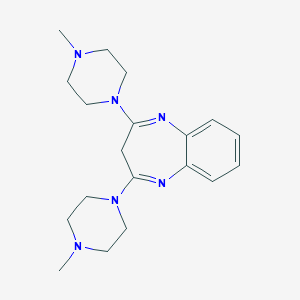
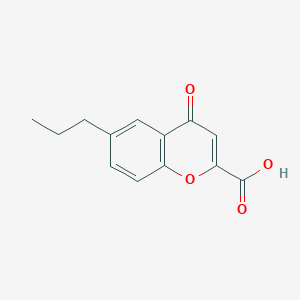

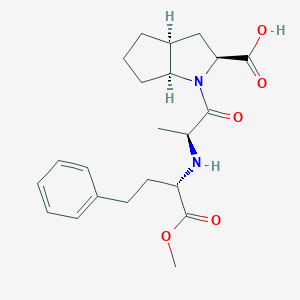
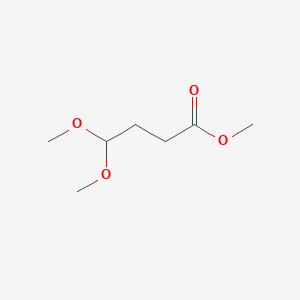
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
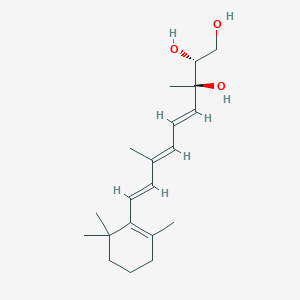
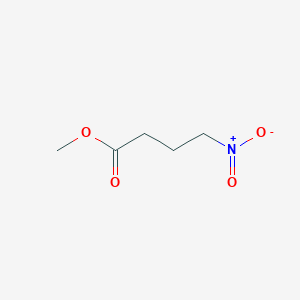
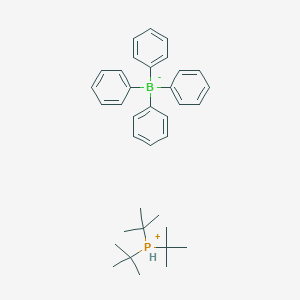

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
